molecular formula C16H24N6S B6437584 N,N,4-trimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2549011-02-9

N,N,4-trimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B6437584
CAS No.: 2549011-02-9
M. Wt: 332.5 g/mol
InChI Key: ACMVLCSLYBUUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4-Trimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 2-methyl-1,3-thiazole moiety. This compound combines a heterocyclic pyrimidine core with a piperazine linker and a thiazole-based substituent, making it structurally unique. Its design likely targets pharmacological applications, given the prevalence of pyrimidine and piperazine motifs in kinase inhibitors and receptor modulators . The N,N,4-trimethyl groups on the pyrimidine ring enhance steric bulk and modulate electronic properties, while the thiazole-piperazine side chain may contribute to binding interactions in biological systems .

Properties

IUPAC Name

N,N,4-trimethyl-6-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6S/c1-12-9-15(19-16(17-12)20(3)4)22-7-5-21(6-8-22)10-14-11-23-13(2)18-14/h9,11H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMVLCSLYBUUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Pyrimidine Scaffolds

Several compounds share structural similarities with the target molecule, particularly in their pyrimidine-piperazine frameworks:

Compound Name Key Structural Differences Synthesis & Applications Reference
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Lacks thiazole substituent; has an N-butyl group Used in pharmaceutical research for its versatility in drug design .
4-(2-(4-(6-((2-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-5-yl)amino)-2-methyl-pyrimidinyl)piperazin-1-yl)ethoxy)-N,N,N-trimethyl-4-oxobutan-1-aminium Contains a carbamoylthiazole and quaternary ammonium group Designed for targeted drug delivery due to its charged moiety and thiazole interactions .
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine Thiazole linked to pyridine instead of pyrimidine-piperazine Studied for its binding affinity to kinase receptors .

Key Observations :

  • The target compound’s 2-methylthiazole-piperazine side chain distinguishes it from simpler piperazine-pyrimidine derivatives (e.g., N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine), which lack heteroaromatic substituents .
  • Compared to the charged ammonium derivative in , the target molecule’s neutral thiazole group may improve membrane permeability while retaining aromatic stacking interactions .
Thiazole-Containing Analogues

Thiazole rings are critical for bioactivity in many drug candidates. Notable analogues include:

Compound Name Thiazole Substitution Pattern Biological Relevance Reference
(2-Methyl-1,3-thiazol-4-yl)methanol Precursor for thiazole-piperazine synthesis Used in coupling reactions to generate bioactive derivatives .
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid Thiazole-isoxazole hybrid Explored as a scaffold for antimicrobial agents .

Key Observations :

  • The target compound’s thiazole group is directly linked to the piperazine via a methylene bridge, a feature absent in simpler thiazole derivatives like (2-methyl-1,3-thiazol-4-yl)methanol. This design likely enhances conformational flexibility and binding pocket compatibility .
Piperazine Derivatives in Drug Discovery

Piperazine is a common pharmacophore in kinase inhibitors and CNS drugs. Relevant examples include:

Compound Name Piperazine Functionalization Applications Reference
N-[(1R,3S)-3-Isopropyl-3-({4-[trifluoromethyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Trifluoromethylphenyl-piperazine conjugate Investigated for its metabolic stability and CNS penetration .
N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine Triazolopyridazine-piperidine-pyrimidine hybrid Targeted for antitumor activity due to dual heterocyclic motifs .

Key Observations :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.